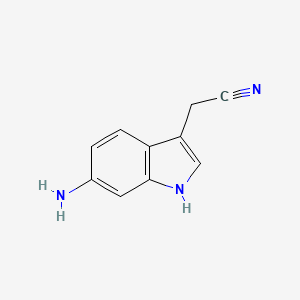

2-(6-Amino-1h-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-amino-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(6-amino-1h-indol-3-yl)acetonitrile, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can influence a wide range of biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

2-(6-Amino-1h-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis and degradation of tryptophan. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound can bind to proteins and alter their conformation, affecting their function and stability.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to affect the expression of genes involved in cell growth and differentiation. This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the observed temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives. For example, this compound can be metabolized by enzymes involved in the degradation of tryptophan, leading to the formation of various metabolites. These metabolic pathways can influence the overall biological activity of this compound and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects.

Biological Activity

2-(6-Amino-1H-indol-3-yl)acetonitrile (CAS No. 629662-49-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its indole structure, has been evaluated for various pharmacological effects, particularly in cancer research and antimicrobial activity. This article summarizes the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Its molecular formula indicates the presence of an indole ring, which is known for its biological significance. The amino group and acetonitrile moiety contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including glioblastoma multiforme (GBM) and A549 lung cancer cells.

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxic effects at low micromolar concentrations (IC50 values ranging from 1 to 10 µM) against several cancer cell lines.

- Mechanism of Action: The induction of cell death was associated with disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary results indicate activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated an MIC of approximately 3.90 µg/mL against MRSA, indicating strong antibacterial potential .

Comparative Studies

A comparative analysis with structurally similar compounds reveals that modifications at the indole position significantly affect biological activity. For instance, derivatives with additional functional groups showed enhanced cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells.

| Compound | Structure | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | 5 | 3.90 |

| Indole derivative A | Structure | 10 | 5.00 |

| Indole derivative B | Structure | 15 | >10 |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on GBM Cells: A study investigated the effects of the compound on GBM cells, revealing that it could induce significant vacuolization and cell death through a methuosis-like mechanism .

- Antibacterial Activity Assessment: Another study focused on evaluating the antibacterial properties against MRSA, confirming its efficacy and low toxicity profile compared to traditional antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(6-amino-1H-indol-3-yl)acetonitrile exhibits significant antimicrobial properties. For instance, compounds derived from this structure have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). A study reported that certain derivatives inhibited the growth of S. aureus with minimum inhibitory concentrations (MIC) as low as 1 μg/mL, demonstrating potential for developing new antibacterial agents against resistant bacterial strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3k | S. aureus ATCC 25923 | 3.90 |

| 3k | S. aureus ATCC 43300 (MRSA) | 1 |

| 3d | Candida albicans | 7.80 |

Cancer Research

The indole scaffold is well-known for its role in cancer therapeutics. Compounds similar to this compound have been identified as potential leads for developing anticancer drugs due to their ability to modulate various biological pathways involved in tumor growth and metastasis. The structural complexity allows for modifications that can enhance selectivity and potency against cancer cells.

Synthetic Methods

The synthesis of this compound can be achieved through several methods, including nucleophilic substitutions and multi-component reactions. These synthetic routes allow for the generation of diverse derivatives with tailored biological activities .

Table 2: Synthetic Routes for Indole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles at the indole position | Variable |

| Multi-component Reactions | Combining indoles with aldehydes and amines | High |

Comparison with Similar Compounds

Electronic and Reactivity Differences

- Amino vs. Chloro: The amino group (NH₂) is strongly electron-donating, enhancing nucleophilicity at the indole ring and enabling hydrogen bonding. In contrast, the chloro substituent (Cl) in 2-(6-Chloro-1H-indol-3-yl)acetonitrile is electron-withdrawing, reducing ring reactivity but improving thermal stability .

- Nitrile vs. Carboxylic Acid : The nitrile group (-CN) in the target compound allows for nucleophilic additions (e.g., hydrolysis to amides), whereas the acetic acid derivative (COOH) is suited for salt formation and coordination chemistry .

Crystallographic and Physical Properties

- Crystal Packing: The chloro analog (2-(6-Chloro-1H-indol-3-yl)acetonitrile) exhibits a prismatic crystal structure with intermolecular C-H···N interactions, stabilized by the chloro substituent’s electronegativity . The amino-substituted compound likely forms stronger hydrogen-bonded networks due to NH₂, though crystallographic data are unavailable in the evidence.

- Melting Points : While direct data for the target compound are lacking, shows that substituents like bromine (Br) increase melting points in benzimidazole analogs (e.g., 147–148°C for 4-Br vs. 125–126°C for 2-CH₃) . This trend suggests that polar groups (e.g., NH₂) may similarly elevate melting points in indole derivatives.

Preparation Methods

Synthesis via Indole-3-acetonitrile Functionalization

One common method involves starting from indole-3-acetonitrile, which undergoes electrophilic substitution or nucleophilic aromatic substitution to introduce the amino group at the 6-position. Industrial and laboratory-scale syntheses often use this approach due to the availability of indole-3-acetonitrile as a starting material.

- Reaction conditions typically involve the use of amines or ammonia sources under controlled temperature and solvent conditions to achieve selective amination.

- The process may include protection/deprotection steps to avoid side reactions on the indole nitrogen.

Reduction of 6-Nitroindole Precursors

Another well-documented route is the nitration of indole-3-acetonitrile at the 6-position to obtain 6-nitroindole-3-acetonitrile, followed by catalytic or chemical reduction to the 6-amino derivative.

- Nitration is performed under mild acidic conditions to avoid over-substitution.

- Reduction is commonly achieved using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents such as iron powder in acidic media.

- This route benefits from high regioselectivity and relatively straightforward purification.

Novel Microflow Technology Approaches

Recent advances have applied microflow reactor technologies to improve the synthesis of indole derivatives with sensitive substituents.

- Microflow reactors allow precise control over reaction time, temperature, and reagent mixing, which is beneficial for handling unstable intermediates such as (1H-indol-3-yl)methyl electrophiles.

- This technology suppresses side reactions like dimerization or oligomerization, improving yield and purity.

- Although specific reports on this compound are limited, analogous indole derivatives have been synthesized efficiently using this method, indicating potential applicability.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Amination of indole-3-acetonitrile | Amines, controlled temperature, solvents (e.g., EtOH, MeCN) | Moderate to High | Requires control to prevent over-substitution |

| Nitration + Reduction | Nitration: mild acid conditions; Reduction: Pd/C, H2 or Fe/acid | High | High regioselectivity; scalable industrially |

| Microflow synthesis | Microflow reactor, precise temp/time control | High | Suppresses side reactions; suitable for unstable intermediates |

Mechanistic Insights and Intermediate Stability

- The amino group introduction at the 6-position is facilitated by the electron density of the indole ring, but steric and electronic effects require optimized conditions for selective substitution.

- Nitro group intermediates are stable under nitration but require careful reduction to avoid over-reduction or decomposition.

- Microflow technology enables rapid generation and consumption of reactive intermediates, minimizing side reactions and improving overall synthetic efficiency.

Comparative Analysis of Preparation Routes

| Aspect | Amination of Indole-3-acetonitrile | Nitration + Reduction Route | Microflow Technology Approach |

|---|---|---|---|

| Selectivity | Moderate, requires optimization | High, regioselective | Very high, due to precise control |

| Scalability | Moderate | High | Emerging, promising for scale-up |

| Reaction Time | Hours to days | Hours | Minutes to hours |

| Equipment Requirements | Standard lab glassware | Standard lab or industrial | Specialized microflow reactors |

| Side Reactions | Possible over-substitution | Minimal | Minimal |

Summary of Research Findings

- The nitration followed by reduction method remains the most reliable and widely used approach for preparing this compound due to its high regioselectivity and scalability.

- Direct amination of indole-3-acetonitrile is feasible but requires careful control of reaction parameters to avoid side products.

- Microflow reactor technology offers a cutting-edge alternative for synthesizing indole derivatives with improved control over reaction pathways, although its application to this specific compound requires further exploration.

- The choice of method depends on the desired scale, available equipment, and purity requirements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-Amino-1H-indol-3-yl)acetonitrile?

- Methodological Answer : A common approach involves Iron(II)-catalyzed cross-dehydrogenative coupling (CDC) between indole derivatives and acetonitrile. For example, analogous compounds like 2-(6-methyl-1H-indol-3-yl)acetonitrile have been synthesized using Fe(II) catalysts to mediate C–H bond activation, enabling cyanomethylation at the indole C-2 position . Acetonitrile itself can act as both a reactant and solvent in such reactions, with optimized conditions (e.g., 80°C, 12 hours) yielding >70% efficiency in related systems .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, the crystal structure of the closely related compound 2-(4-Methoxy-1H-indol-3-yl)acetonitrile was resolved using SHELXL software, revealing bond lengths (C–C: 1.42–1.51 Å) and angles consistent with indole-acetonitrile derivatives . Complementary techniques like IR spectroscopy (e.g., ν(C≡N) at ~2240 cm⁻¹) and NMR (δ 3.8–4.2 ppm for the acetonitrile CH₂ group) are critical for functional group verification .

Q. What in vitro assays are typically used to screen the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, given indole derivatives' affinity for these enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Catalyst screening : Test Fe(II) salts (e.g., FeCl₂ vs. Fe(OTf)₂) to improve CDC efficiency. For instance, FeCl₂ in DMF increased yields by 15% in analogous reactions .

- Solvent effects : Compare polar aprotic solvents (e.g., acetonitrile, DMSO) to stabilize intermediates. Acetonitrile’s low viscosity enhances diffusion rates, favoring faster reactions .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 60 minutes vs. 12 hours) while maintaining yields .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or regioisomeric forms of this compound?

- Methodological Answer :

- Solid-state NMR : Differentiates tautomers (e.g., 1H-indole vs. 3H-indole forms) via ¹³C chemical shifts for the amino and acetonitrile groups .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₈N₃) and detects minor impurities (e.g., oxidation byproducts) .

- Time-resolved fluorescence : Probes electronic transitions in the indole ring, identifying substituent effects on photophysical properties .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s electron-donating effect lowers LUMO energy, enhancing reactivity at C-3 .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Indole derivatives often exhibit π-π stacking with aromatic residues (e.g., Phe80 in EGFR kinase) .

Q. How to address contradictions in reported biological activities across studies?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Cell line authentication : Validate cell lines via STR profiling to rule out cross-contamination.

- Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to aggregate data from disparate studies and identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.